Ergocornine mesylate

Description

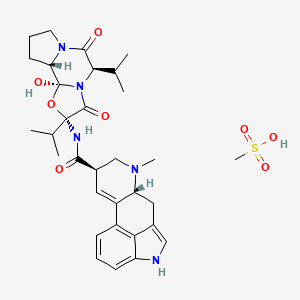

Structure

3D Structure of Parent

Properties

CAS No. |

2207-69-4 |

|---|---|

Molecular Formula |

C32H43N5O8S |

Molecular Weight |

657.8 g/mol |

IUPAC Name |

(6aR,9R)-N-[(1S,2S,4R,7R)-2-hydroxy-5,8-dioxo-4,7-di(propan-2-yl)-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;methanesulfonic acid |

InChI |

InChI=1S/C31H39N5O5.CH4O3S/c1-16(2)26-28(38)35-11-7-10-24(35)31(40)36(26)29(39)30(41-31,17(3)4)33-27(37)19-12-21-20-8-6-9-22-25(20)18(14-32-22)13-23(21)34(5)15-19;1-5(2,3)4/h6,8-9,12,14,16-17,19,23-24,26,32,40H,7,10-11,13,15H2,1-5H3,(H,33,37);1H3,(H,2,3,4)/t19-,23-,24+,26-,30-,31+;/m1./s1 |

InChI Key |

JSSWJSBXBKEBMS-JDFJKJGNSA-N |

Isomeric SMILES |

CC(C)[C@@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C(C)C)NC(=O)[C@H]4CN([C@@H]5CC6=CNC7=CC=CC(=C67)C5=C4)C)O.CS(=O)(=O)O |

Canonical SMILES |

CC(C)C1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C)O.CS(=O)(=O)O |

Origin of Product |

United States |

Biosynthesis and Origin of Ergocornine

Fungal Production by Claviceps purpurea and Related Species

Ergocornine (B135324) is a prominent member of the ergopeptine class of ergot alkaloids, which are nitrogen-containing natural products. nih.govnih.gov The primary and most well-known producer of ergocornine is the fungus Claviceps purpurea, a plant pathogen that commonly infects rye and other grasses. nih.govnumberanalytics.comcdnsciencepub.com This fungus produces sclerotia, which are hard, dark resting bodies that replace the grain of the host plant and contain a complex mixture of ergot alkaloids, including ergocornine. nih.govmdpi.com

Different strains of Claviceps purpurea have been observed to produce varying profiles of ergot alkaloids. mdpi.comnih.gov For instance, some strains are known to produce ergocornine and ergosine, while others may predominantly synthesize ergocryptine and ergotamine, or ergocristine (B1195469). cdnsciencepub.comnih.gov The production of these alkaloids often occurs in submerged cultures, where the fermentation process is typically characterized by two phases: an initial rapid growth phase with low alkaloid production, followed by a slower growth phase with significant accumulation of alkaloids, lipids, and sterols. nih.gov

Besides Claviceps purpurea, other fungi within the phylum Ascomycota, such as species from the genera Epichloë, Penicillium, and Aspergillus, are also known producers of ergot alkaloids. nih.govnih.govmdpi.com However, the production of the more complex ergopeptines like ergocornine is a hallmark of Claviceps species. nih.govasm.org

Enzymatic Pathways Leading to Ergopeptine Formation

The biosynthesis of ergocornine, like other ergopeptines, is a complex process involving a series of enzymatic reactions that build upon a common precursor, the ergoline (B1233604) ring system. nih.govrsc.org This pathway can be broadly divided into the formation of the ergoline scaffold and the subsequent attachment and modification of a tripeptide side chain. nih.gov

Initial Steps of Ergoline Ring System Formation

The journey to ergocornine begins with the formation of the tetracyclic ergoline ring structure, a common feature of most ergot alkaloids. numberanalytics.comrsc.orgscispace.com The biosynthesis of this core structure is a conserved pathway among ergot alkaloid-producing fungi. mdpi.com The initial committed step is the prenylation of the amino acid L-tryptophan with dimethylallyl pyrophosphate (DMAPP). rsc.orgrsc.org This reaction is catalyzed by the enzyme dimethylallyltryptophan synthase (DMATS). rsc.org The product, 4-(γ, γ-dimethylallyl)tryptophan (DMAT), then undergoes N-methylation to yield N-Me-DMAT. rsc.org A series of subsequent oxidation and cyclization steps lead to the formation of chanoclavine-I, a key tricyclic intermediate. nih.govrsc.org Chanoclavine-I is then oxidized to chanoclavine-I-aldehyde, which represents a critical branch point in the ergot alkaloid biosynthetic pathway. rsc.orgrsc.org

Specific Precursors and Intermediate Metabolites

From chanoclavine-I-aldehyde, the pathway diverges. In Claviceps purpurea, the pathway proceeds towards the formation of lysergic acid. rsc.org This involves the conversion of chanoclavine-I-aldehyde to agroclavine. rsc.org Agroclavine is then hydroxylated to elymoclavine (B1202758), which is further oxidized to paspalic acid. wikipedia.org An isomerization of paspalic acid yields the crucial intermediate, D-lysergic acid. wikipedia.orgwikipedia.org

D-lysergic acid serves as the scaffold for the attachment of a tripeptide chain, leading to the formation of ergopeptines. nih.gov The specific amino acids incorporated into this tripeptide chain determine the final ergopeptine produced. For ergocornine, this tripeptide consists of L-valine, L-valine, and L-proline.

Role of Key Enzymes in the Biosynthetic Cascade

The assembly of the tripeptide chain and its attachment to D-lysergic acid is orchestrated by a large, multi-functional enzyme complex known as nonribosomal peptide synthetases (NRPSs). nih.gov Specifically, two enzymes, D-Lysergyl peptide synthetase 1 (LPS1) and D-Lysergyl peptide synthetase 2 (LPS2), are crucial for ergopeptine formation. nih.govresearchgate.net

LPS2 is responsible for activating D-lysergic acid. nih.govmdpi.com The activated lysergic acid is then transferred to the large, trimodular LPS1. nih.govresearchgate.net LPS1 contains three modules, each responsible for recognizing and incorporating one of the three amino acids of the tripeptide chain. researchgate.net In the case of ergocornine biosynthesis, the adenylation domains within the LPS1 modules would specifically select for L-valine, L-valine, and L-proline. The enzyme then catalyzes the formation of the peptide bonds, creating a D-lysergyl tripeptide thioester intermediate. nih.gov This intermediate is then released as a D-lysergyl tripeptide lactam, also known as an ergopeptam. nih.govresearchgate.net

The final step in the biosynthesis of ergocornine is the conversion of the ergopeptam precursor to the mature ergopeptine. This is catalyzed by an Fe2+/2-ketoglutarate-dependent dioxygenase encoded by the easH gene. nih.govasm.orgresearchgate.net This enzyme hydroxylates the α-carbon of the amino acid adjacent to D-lysergic acid, which drives the cyclolization to form the characteristic bicyclic structure of the ergopeptine. nih.govasm.orgresearchgate.net

Genetic and Molecular Basis of Ergot Alkaloid Biosynthesis

The genes responsible for ergot alkaloid biosynthesis are typically found clustered together on a chromosome in the producing fungi. nih.govnih.gov This "ergot alkaloid synthesis" (EAS) gene cluster contains all the necessary genes for the production of these complex molecules. nih.govasm.org The presence, absence, or variation of specific genes within this cluster determines the specific profile of ergot alkaloids produced by a particular fungal strain. mdpi.comnih.gov

For instance, the lpsA gene, which encodes the trimodular NRPS (LPS1), is a key determinant of ergopeptine diversity. mdpi.comuniprot.org Different alleles or homologs of the lpsA gene can have different specificities for the amino acid substrates, leading to the production of different ergopeptines. mdpi.com In C. purpurea, two homologs, lpsA1 and lpsA2, have been identified. lpsA1 is implicated in the synthesis of ergotamine, while lpsA2 is involved in the production of ergocryptine. mdpi.com The genetic variations within the lpsA genes are a primary reason for the diverse ergopeptine profiles observed among different C. purpurea strains. mdpi.com

The organization of the EAS gene cluster, often located near transposon-derived, AT-rich repeat blocks, facilitates genetic rearrangements, gene loss, and the evolution of new enzyme functions, contributing to the diversification of ergot alkaloids. rsc.org

Bioconversion and Directed Biosynthesis Approaches in Research

The understanding of the ergot alkaloid biosynthetic pathway has opened avenues for manipulating the production of specific alkaloids through bioconversion and directed biosynthesis. scispace.com Bioconversion utilizes the enzymatic machinery of microorganisms to carry out specific chemical transformations on a supplied substrate. scispace.comslideshare.net For example, strains of C. paspali have been used to convert elymoclavine to ergine. mdma.ch

Molecular and Cellular Mechanisms of Action

Receptor Binding and Affinities

Ergocornine (B135324) mesylate's diverse physiological effects are rooted in its ability to bind to a wide array of receptors with varying affinities. nih.govnih.gov This broad receptor profile allows it to modulate multiple neurotransmitter systems simultaneously. nih.govpatsnap.com

Ergocornine mesylate demonstrates significant interaction with the dopaminergic system, particularly with D2 dopamine (B1211576) receptors. patsnap.comdrugbank.com Like other ergoline (B1233604) alkaloids, it is recognized for its partial agonist or antagonist activities at these receptors. nih.gov The binding of ergot alkaloids to D2-dopamine receptors can stimulate the release of dopamine, which in turn inhibits the secretion of prolactin from the anterior pituitary. researchpromo.com The affinity of ergopeptide and ergoline alkaloids as D2 receptor agonists is comparable to that of dopamine itself. researchpromo.com Some ergot alkaloids, though not ergocornine itself in one study, have been shown to increase the release of dopamine from central nerve endings, in addition to their receptor binding activity. nih.gov The interaction with D2 receptors is a key aspect of its mechanism, contributing to its effects on the central nervous system. patsnap.com

The compound demonstrates both antagonistic and agonistic properties at alpha and beta-adrenergic receptors. drugbank.com This dual action on the adrenergic system contributes to its complex pharmacological effects. nih.govdrugbank.com Ergot alkaloids, as a group, are known for their partial agonism or antagonism at alpha-adrenergic receptors. nih.govnih.gov Dihydroergocornine (B1204045), a related compound, has been shown to possess potent adrenolytic actions. drugbank.com The interaction with adrenergic receptors can lead to effects such as vasoconstriction. researchpromo.com

Intracellular Signaling Pathway Modulation

The binding of this compound to its target receptors initiates a series of intracellular signaling events, primarily influencing cyclic AMP (cAMP)-mediated pathways. nih.gov

Cyclic AMP is a crucial second messenger involved in numerous signal transduction pathways. nih.gov The interaction of this compound with G protein-coupled receptors, such as certain dopamine and serotonin (B10506) receptors, can modulate the activity of adenylyl cyclase, the enzyme responsible for cAMP synthesis. nih.govmdpi.com For instance, activation of D2 dopamine receptors by ergot alkaloids can lead to an inhibition of stimulated cAMP production. nih.gov This modulation of cAMP levels, in turn, affects the activity of downstream effectors like protein kinase A (PKA), thereby influencing a wide range of cellular functions. nih.gov

Activation of Ras Pathway

Ergoloid mesylates, a mixture of which dihydroergocornine is a key component, have been shown to mediate the activation of the Ras (Rat Sarcoma) protein. drugbank.comdrugbank.com This activation is understood to occur through G(s)-alpha and cAMP-mediated signaling pathways. drugbank.comdrugbank.com The Ras proteins are a family of small GTPases that function as critical nodes in signal transduction, translating extracellular signals into intracellular responses. They act as molecular switches, cycling between an inactive GDP-bound state and an active GTP-bound state.

In a computational study analyzing drug-target networks, dihydroergocornine and ergoloid mesylate were identified among repurposed drugs whose target genes mapped to the Ras signaling pathway. nih.gov This finding suggests a potential interaction between the compound and key components of this cascade, which is central to regulating cellular proliferation, differentiation, and survival. nih.gov The MAPK (Mitogen-activated protein kinase) signaling pathway, a major downstream effector of Ras, was also implicated for the broader category of ergoloid mesylates in this analysis. nih.gov

Other Relevant Signal Transduction Cascades

The pharmacological activity of ergocornine is rooted in its structural similarity to endogenous neurotransmitters, allowing it to interact with a range of G-protein coupled receptors (GPCRs), including dopaminergic, serotonergic, and adrenergic receptors. researchgate.net This interaction as an agonist or antagonist initiates or inhibits specific intracellular signaling cascades.

Key cascades implicated include:

Adenylyl Cyclase-cAMP Pathway: As a consequence of interacting with Gs- or Gi-protein coupled receptors, ergocornine can modulate the activity of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a ubiquitous second messenger that activates Protein Kinase A (PKA) and influences numerous cellular processes. drugbank.comdrugbank.com

Phospholipase C (PLC) Pathway: Interaction with Gq-protein coupled receptors can activate PLC. This enzyme cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC).

A computational analysis identified that target genes for ergoloid mesylates are involved in the MAPK signaling pathway, a critical cascade downstream of both GPCRs and receptor tyrosine kinases that regulates a wide array of cellular functions. nih.gov

Biochemical Effects Beyond Neurotransmission

Influence on Mitochondrial Function and Bioenergetics

Research specifically detailing the direct influence of this compound on mitochondrial function and bioenergetics is limited in the available scientific literature. While some fungal metabolites and other mycotoxins have been noted to interfere with mitochondrial processes, these findings are not specific to ergocornine. semanticscholar.orgnih.gov For instance, studies on secalonic acids, which are ergot pigments rather than ergot alkaloids, have indicated an interference with mitochondrial function, characterized by the transformation of the mitochondrial network into isolated, rounded mitochondria. nih.gov Additionally, other unrelated mycotoxins like trichothecenes have been suggested to inhibit mitochondrial function by slowing oxygen utilization. semanticscholar.org However, direct experimental data linking this compound to changes in mitochondrial oxygen consumption, ATP production, or mitochondrial membrane potential is not prominently documented in the searched reports.

Modulation of Neurotrophic Factors (e.g., NGF, BDNF)

A direct, experimentally verified link between the administration of this compound and the modulation of neurotrophic factors such as Nerve Growth Factor (NGF) or Brain-Derived Neurotrophic Factor (BDNF) is not clearly established in the available research. While various substances are studied for their ability to influence the expression of these critical proteins involved in neuronal survival, growth, and plasticity, specific data for this compound is sparse. nootropicology.comdrugbank.comdrugbank.com Studies have noted interactions between ergoloid mesylates and other drugs that do modulate BDNF, but the effect on the neurotrophic factor itself was not attributed to the ergot compound. drugbank.comdrugbank.com

Antioxidant Properties in In vitro Research

While various ergot alkaloids and plant-derived extracts are often screened for their potential antioxidant activities using standard in vitro assays, specific findings for this compound are not detailed in the available literature. researchgate.net Commonly employed methods to evaluate such properties include the 2,2-diphenyl-1-picryl-hydrazyl (DPPH) radical scavenging assay and the Oxygen Radical Absorbance Capacity (ORAC) assay. acs.org These tests measure a compound's ability to neutralize stable free radicals or inhibit the oxidation of a fluorescent probe, respectively. Although methods for quantifying ergocornine in various matrices have been developed, the results of specific antioxidant capacity tests on the isolated compound are not prominently reported. acs.orgresearchgate.netacs.org

Interaction with Vascular Smooth Muscle in Research Models

The interaction of dihydroergocornine (DHCO), a principal component of ergoloid mesylates, with vascular smooth muscle has been investigated in in vitro models using canine arteries and veins. researchgate.net The compound demonstrates a complex dualistic activity, functioning as both an antagonist to certain neuro-transmitters and as a direct stimulant at higher concentrations. researchgate.net

In canine basilar arteries, DHCO was found to be a potent antagonist of contractions induced by 5-hydroxytryptamine (5-HT, serotonin). researchgate.net On canine femoral veins, it acted as a competitive antagonist against noradrenaline (NA). researchgate.net The research suggests that the ergot compounds, including DHCO, have a slightly higher affinity for α2-adrenoceptors, which they antagonize competitively, while antagonizing α1-adrenoceptors in a non-competitive manner. researchgate.net

At concentrations slightly higher than those required for its antagonistic effects, dihydroergocornine and related compounds directly stimulated the contraction of both arterial and venous smooth muscle. researchgate.net The study also investigated the presynaptic effects on sympathetic nerves in canine saphenous veins. Dihydroergocornine was potent in inhibiting the stimulation-induced overflow of labeled noradrenaline, suggesting an inhibitory action on neurotransmitter release. researchgate.net

Table 1: Relative Potency of Ergot Alkaloids in Inhibiting Noradrenaline (NA) Overflow

| Compound | Order of Potency |

|---|---|

| Co-Dergocrine Mesylate (CODE) | 1 (most potent) |

| Dihydroergocornine (DHCO) | 1 (most potent) |

| Dihydro-α-ergokryptine (DHαE) | 2 |

| Dihydro-β-ergokryptine (DHβE) | 3 |

| Dihydroergocristine (B93913) (DHEC) | 4 (least potent) |

Data derived from research on canine saphenous veins. researchgate.net

This dual action—antagonizing vasoconstriction at lower concentrations and causing direct contraction at higher concentrations—highlights the complex pharmacological profile of dihydroergocornine in vascular models. researchgate.net

Pharmacodynamics in Pre Clinical Research Models

Central Nervous System Effects in Animal Models (Mechanistic Focus)

Studies involving ergocornine (B135324) and related ergot compounds have demonstrated significant activity within the central nervous system (CNS). The primary mechanism appears to be the interaction with adrenergic, serotoninergic, and dopaminergic pathways, which leads to a range of effects on cerebral hemodynamics and neurotransmitter metabolism.

Research on ergot alkaloids, particularly the dihydrogenated derivatives of ergocornine found in co-dergocrine mesylate, suggests an influence on cerebral metabolism and circulation. nih.govresearchgate.net Dihydroergocristine (B93913), a related compound, has been observed to increase cerebral blood flow and oxygen consumption by the brain. drugbank.com Co-dergocrine mesylate, a mixture containing dihydroergocornine (B1204045) mesylate, is proposed to have a normalizing effect on electroencephalogram frequencies and may improve cerebral metabolism. nih.govresearchgate.net

Ergot alkaloids possess a structural similarity to key neurotransmitters like dopamine (B1211576), serotonin (B10506), and norepinephrine, allowing them to interact with their respective receptors. mdpi.com This interaction is central to their effects on the CNS. Co-dergocrine mesylate, which includes a hydrogenated form of ergocornine, is suggested to have a dual effect on these central monoaminergic neurotransmitter systems, potentially compensating for both hyperactivity and deficits. nih.govresearchgate.net

Studies on related compounds provide more specific mechanistic insights. Ergometrine has been shown to stimulate both dopamine and serotonin receptors in the central nervous system of rats and to decelerate the turnover of cerebral serotonin in both mice and rats. nih.gov Research on ergotamine in the rat brain indicates it acts as a 5-HT1A receptor agonist. nih.gov It also decreases the electrically stimulated release of serotonin in hypothalamic slices. nih.gov The effects of ergotamine on dopamine metabolism have been documented in mice, showing a region-specific impact, particularly in the striatum and hypothalamus. These findings suggest a reduction in dopamine synthesis.

Table 1: Effects of Related Ergot Alkaloids on Neurotransmitter Systems in Animal Models. Data compiled from studies on ergometrine and ergotamine. nih.govnih.gov

Neuroendocrine System Regulation in Experimental Systems

Ergocornine exerts significant regulatory effects on the neuroendocrine system, with a pronounced and direct impact on the pituitary gland's function, particularly concerning prolactin secretion.

One of the most consistently documented effects of ergocornine in preclinical models is the potent inhibition of prolactin synthesis and release. nih.govnih.gov This action has been demonstrated to be a direct effect on the pituitary gland itself. nih.govnih.gov

In vitro studies using organ culture techniques have shown that ergocornine directly acts on the pituitary gland (hypophysis) to inhibit the secretion of prolactin. nih.gov This direct inhibitory mechanism has been confirmed in rat models, where ergocornine administration leads to a decrease in prolactin metabolism and blood concentration levels. nih.govnih.gov In rats with experimentally induced pituitary tumors that secrete prolactin, ergocornine treatment was found to inhibit tumor growth.

Cardiovascular System Interactions in Pre-clinical Models

Ergot alkaloids, including ergocornine, interact with the cardiovascular system, primarily through their effects on vascular smooth muscle and autonomic regulation. The nature of this interaction can differ significantly between the natural alkaloids and their dihydrogenated forms.

Natural ergopeptines, such as ergotamine, generally cause persistent vasoconstriction, which can lead to an increase in blood pressure. mdpi.com In mouse models, ergotamine administration resulted in elevated blood pressure and a concurrent reduction in heart rate (bradycardia). nih.gov This vasoconstrictive effect is a key characteristic of the physiological action of many natural ergot alkaloids. mdpi.com

In contrast, dihydrogenated ergot alkaloids often exhibit different cardiovascular profiles. For example, dihydroergocristine has been shown to cause a dose-dependent decrease in blood pressure in normotensive rats and did not produce reflex changes in heart rate. nih.gov This suggests that the hydrogenation of the ergot molecule can alter its effects from vasoconstrictive to vasodilatory.

Table 2: Comparative Cardiovascular Effects of Ergot Alkaloids in Animal Models. nih.govnih.gov

Vasomotor Center Influence

Ergocornine, particularly in its dihydrogenated form (dihydroergocornine) as a component of ergoloid mesylates, is understood to exert influence over central autonomic structures. The mechanism of action is not fully established, but it is thought to involve the modulation of impulses from the vasomotor center. nih.govdrugbank.com This action is believed to dampen sympathetic outflow, leading to a reduction in peripheral vascular tone. nih.govdrugbank.com This central effect contributes to a slowing of the pulse rate and the prevention of compensatory tachycardia. nih.govdrugbank.com

Research on dihydroergocornine specifically suggests that its hypotensive properties are linked to central effects. drugbank.com The observed decrease in mean arterial pressure in preclinical models appears to be related to the stimulation of the vasodilator center. drugbank.com This central activity is complemented by potent peripheral adrenolytic and sympathicolytic actions. drugbank.com

Table 1: Summary of Ergocornine Mesylate's Influence on the Vasomotor Center in Preclinical Models

| Observed Effect | Proposed Central Mechanism | Resulting Physiological Change | Source |

| Reduced Vascular Tone | Dampening of impulses from the vasomotor center | Slowed pulse rate, prevention of compensatory tachycardia | nih.govdrugbank.com |

| Decreased Mean Arterial Pressure | Stimulation of the vasodilator center | Hypotension | drugbank.com |

| Sympatholytic Properties | Central and peripheral inhibitory actions | Reduction in sympathetic nervous system activity | drugbank.com |

Modulation of Vascular Tone in In vitro Studies

In vitro studies using isolated vascular tissues have provided detailed insights into the direct actions of dihydroergocornine on vascular smooth muscle and nerve endings. In experiments on canine vascular strips, dihydroergocornine, as a component of co-dergocrine mesylate, demonstrated varied effects depending on the vascular bed and the specific receptors involved. nih.gov

On canine basilar arteries, dihydroergocornine was found to be a potent antagonist of contractions induced by 5-hydroxytryptamine (5-HT). nih.gov In canine femoral veins, it acted as a competitive antagonist against noradrenaline. nih.gov Its alpha-blocking potency was noted to be weaker than some other components of co-dergocrine. nih.gov

Furthermore, dihydroergocornine effectively antagonized contractile responses to electrical stimulation in canine saphenous veins. nih.gov This effect was accompanied by an inhibition of stimulation-induced overflow of labeled noradrenaline, indicating a presynaptic action that reduces neurotransmitter release. nih.gov At concentrations slightly higher than those required for receptor antagonism, dihydroergocornine also exhibited a direct stimulatory (contractile) effect on both arterial and venous smooth muscle. drugbank.comnih.gov

Table 2: Effects of Dihydroergocornine on Vascular Tone in In Vitro Canine Models

| Vascular Tissue | Agonist/Stimulus | Effect of Dihydroergocornine | Mechanism | Source |

| Basilar Artery | 5-Hydroxytryptamine (5-HT) | Antagonism of contraction | Postsynaptic 5-HT receptor blockade | nih.gov |

| Femoral Vein | Noradrenaline (NA) | Competitive antagonism of contraction | Postsynaptic alpha-adrenoceptor blockade | nih.gov |

| Saphenous Vein | Electrical Stimulation | Antagonism of contraction | Not specified | nih.gov |

| Saphenous Vein | Electrical Stimulation | Inhibition of NA overflow | Presynaptic inhibition of noradrenaline release | nih.gov |

| Arterial & Venous Smooth Muscle | Higher Concentrations | Stimulation (contraction) | Direct agonistic action on smooth muscle | drugbank.comnih.gov |

Other Systemic Effects in Research Models (Mechanistic Investigation)

Beyond its primary cardiovascular effects, research has identified other systemic actions of ergocornine and its derivatives in preclinical models. These findings point to a broader mechanism of action involving multiple neurotransmitter and physiological systems.

The general mechanism is described as a dual action of partial agonism and antagonism across adrenergic, dopaminergic, and serotonergic receptors. nih.govdrugbank.compatsnap.com This complex receptor interaction profile allows these compounds to potentially normalize central monoaminergic neurotransmitter systems, compensating for both deficits and hyperactivity. researchgate.net

A specific systemic effect was observed in a rabbit model of ocular hypertension. nih.gov In this model, topically applied natural ergot alkaloids, including ergocornine, were shown to effectively lower intraocular pressure. nih.gov Mechanistic investigation through tonographic studies revealed that this pressure reduction was not due to improved fluid drainage; in fact, the tonographic outflow facility was decreased. nih.gov Instead, the primary mechanism for the ocular antihypertensive effect was a significant reduction in the inflow of aqueous humor. nih.gov

Table 3: Ocular Effects of Ergocornine in an Alpha-Chymotrypsin-Induced Ocular Hypertension Rabbit Model

| Parameter | Effect of Ergocornine | Proposed Mechanism | Source |

| Intraocular Pressure | Dose-related reduction | Overall effect of reduced aqueous humor inflow | nih.gov |

| Aqueous Humor Inflow | Significant reduction | Primary mechanism of action | nih.gov |

| Tonographic Outflow Facility | Decrease | Not the primary mechanism for IOP lowering | nih.gov |

Structure Activity Relationship Sar Studies

Impact of Molecular Structure on Receptor Binding Affinity

Ergocornine (B135324), like other ergot alkaloids, owes its biological activity to the structural similarity of its core tetracyclic ergoline (B1233604) ring system to biogenic amine neurotransmitters such as dopamine (B1211576), serotonin (B10506) (5-HT), and norepinephrine. nih.govmdpi.com This resemblance allows it to bind to a range of dopaminergic, serotonergic, and adrenergic receptors, often with high affinity. nih.govmdpi.com The nature of the interaction—whether as an agonist or antagonist—is determined by the substituent attached to the d-lysergic acid portion of the molecule. mdpi.com

The ergopeptines, including ergocornine, are characterized by a complex cyclol-lactam tripeptide structure linked to the lysergic acid scaffold. nih.govrsc.org This bulky peptide moiety significantly influences receptor binding and activity. For instance, studies on 5-HT2A receptors have revealed that the binding of ergopeptines like ergocornine is less dependent on specific aromatic interactions within the receptor compared to simpler ergoline derivatives. nih.gov This suggests that the large peptide side chain of ergocornine introduces a different mode of binding, which is not as reliant on single-point interactions like the pi-pi stacking observed with simpler ergolines. nih.gov The differences in the amino acids within the tripeptide chain among various ergopeptines are a key source of their diverse receptor affinities and subsequent biological responses. nih.gov

Comparative Analysis with Other Ergot Alkaloids

The vast structural diversity among ergot alkaloids leads to a wide spectrum of pharmacological activities. nih.govnumberanalytics.com Comparing ergocornine to other classes highlights the critical role of specific structural features.

Ergot alkaloids are broadly categorized into three main groups: clavines, simple lysergic acid derivatives (or ergoamides), and ergopeptines. researchgate.net

Clavines: These are the simplest ergot alkaloids and represent biosynthetic precursors to the other classes. oup.com They possess the basic ergoline ring but lack the amide-linked side chains found in lysergic acid derivatives. oup.comfrontiersin.org Their activity profile often differs significantly from ergopeptines; for example, some clavines exhibit antimicrobial and cytostatic properties not typically associated with ergopeptines like ergocornine. oup.com Due to greater conformational flexibility, clavines can sometimes be more tunable as receptor ligands. frontiersin.org

Lysergic Acid Derivatives (Ergoamides): This class includes compounds like ergometrine, where d-lysergic acid is linked to a small amino alcohol. rsc.org These simpler amides are often associated with oxytoxic (uterine-contracting) activities. nih.gov Their smaller side chain results in different receptor interaction profiles compared to the bulky ergopeptines.

Ergopeptines: This class, to which ergocornine belongs, consists of a d-lysergic acid core linked to a complex tripeptide moiety. nih.govrsc.org Ergopeptines are generally known as potent vasoconstrictors. nih.gov The intricate peptide structure is assembled by large multi-enzyme complexes called nonribosomal peptide synthetases (NRPSs). researchgate.netmdpi.com The variation in the three amino acids incorporated by these enzymes leads to a wide diversity of ergopeptines, each with a unique pharmacological signature. oup.com For example, ergocornine contains the amino acids valine, valine, and proline in its peptide ring.

| Alkaloid Class | Key Structural Feature | Primary Associated Activity | Example Compound |

|---|---|---|---|

| Clavines | Basic ergoline ring, no C8 amide | Antimicrobial, Cytostatic | Agroclavine |

| Lysergic Acid Derivatives | Lysergic acid + simple amide/alcohol | Oxytoxic | Ergometrine |

| Ergopeptines | Lysergic acid + cyclol-lactam tripeptide | Vasoconstrictive, Neurotransmitter modulation | Ergocornine |

Ergot alkaloids exist as pairs of stereoisomers, known as epimers, at the C-8 position of the ergoline ring. nih.govresearchgate.net The naturally occurring, biologically active forms are the C-8-R-isomers, designated with the suffix "-ine" (e.g., ergocornine). nih.govnih.gov Their counterparts are the C-8-S-isomers, designated with the suffix "-inine" (e.g., ergocorninine), which are formed via epimerization. nih.gov

Historically, the S-epimers like ergocorninine (B1246796) were considered biologically inactive or significantly less active than their R-epimer counterparts. nih.govusask.caoup.com However, recent research has challenged this view, demonstrating that S-epimers can indeed be bioactive. nih.govusask.caoup.com For instance, S-epimers have been shown to induce vascular contraction, although the contractile response can differ from that of the R-epimers, suggesting different receptor binding mechanisms or kinetics. usask.caoup.comresearchgate.net

The R-epimers generally exhibit high affinity for serotonin, dopamine, and alpha-adrenergic receptors, which may be due to slow association and dissociation from the receptors. nih.gov In silico molecular docking studies have shown that S-epimers like ergocristinine (B1242015) (the S-epimer of ergocristine) can form strong molecular interactions, such as hydrogen bonds, with vascular receptors like the 5-HT2A and alpha-2A adrenergic receptors. researchgate.net Differences in binding affinities and interactions between R- and S-epimers are attributed to their distinct three-dimensional structures. researchgate.netresearchgate.net

| Epimer | Configuration at C-8 | Suffix | General Biological Activity | Example |

|---|---|---|---|---|

| R-epimer | 8R | -ine | Considered the primary bioactive form, high receptor affinity. nih.gov | Ergocornine |

| S-epimer | 8S | -inine | Historically considered inactive, but recent studies show bioactivity, potentially via different mechanisms. usask.caresearchgate.net | Ergocorninine |

Identification of Pharmacophores for Target Interaction

The pharmacophore of an ergot alkaloid—the essential set of structural features required for receptor interaction—is centered on the ergoline ring system. nih.gov This tetracyclic structure mimics the shape and electronic properties of endogenous neurotransmitters, allowing it to fit into their respective receptor binding sites. nih.govmdpi.com

For interaction with serotonergic and other G-protein coupled receptors, key elements of the ergot pharmacophore include:

The Indole (B1671886) Moiety: The nitrogen atom within the indole ring is a critical feature, often acting as a hydrogen bond donor.

The Basic Nitrogen (N6): This nitrogen atom is typically protonated at physiological pH, forming a crucial ionic interaction with an acidic amino acid residue (like aspartate) in the receptor's binding pocket. mdpi.com

The Stereochemistry at C5 and C8: The specific spatial arrangement of substituents at these positions is vital for correct orientation within the binding site and for determining the compound's functional activity (agonist vs. antagonist).

Synthetic Modifications and Analog Research for Mechanistic Insight

To probe the structure-activity relationships of ergot alkaloids and gain mechanistic insights, researchers have synthesized and studied various analogs. Modifications often target specific parts of the molecule to assess their contribution to receptor binding and activation.

One area of research involves modifying the peptide portion of ergopeptines. Since the natural production of ergopeptines by fungi can result in a mixture of related compounds due to the relaxed substrate specificity of the NRPS enzymes, synthetic approaches allow for the creation of pure compounds with precise amino acid substitutions. mdpi.com By comparing the binding affinities of these synthetic analogs, the role of each amino acid in the tripeptide ring can be systematically evaluated.

Another strategy is the creation of molecularly imprinted polymers (MIPs). These are synthetic polymers created using a template molecule (e.g., an ergot alkaloid) to form specific cavities that recognize the template's shape and functional groups. acs.org Studying the binding of various ergot alkaloids and their analogs to these MIPs can provide insights into the structural features that govern molecular recognition, mimicking the interactions that occur in a biological receptor. acs.org Such studies have helped to differentiate the binding contributions of the core ergoline structure versus the peptide side chain. acs.org

Finally, research into the enzymes of the ergot alkaloid biosynthetic pathway allows for chemoenzymatic synthesis of novel analogs. By understanding and engineering enzymes like the nonribosomal peptide synthetases (LPS1/LPS2) and modifying enzymes, it is possible to generate new ergot structures not found in nature for further SAR studies. researchgate.netmit.edu

Analytical Methodologies in Academic Research

Chromatographic Techniques for Detection and Quantification

Chromatography is the cornerstone of modern ergot alkaloid analysis, providing the necessary separation of structurally similar compounds, which is crucial for accurate quantification.

High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the separation and quantification of Ergocornine (B135324). The separation is typically achieved using a reversed-phase column (e.g., C18), where a mobile phase, commonly a mixture of acetonitrile (B52724) and an aqueous buffer, is used to elute the alkaloids .

Two primary detectors are utilized for this purpose:

Fluorescence Detector (FLD): Ergot alkaloids, including Ergocornine, possess a rigid, conjugated ergoline (B1233604) ring system that exhibits strong native fluorescence. This property allows for highly sensitive and selective detection using an FLD. Typical excitation wavelengths are set around 310-320 nm, with emission measured at approximately 415-445 nm. This method offers excellent sensitivity, often reaching low parts-per-billion (ppb) levels, making it ideal for trace analysis in complex matrices .

Ultraviolet (UV) Detector: While less sensitive than fluorescence detection, UV detection is a robust and common alternative. Ergocornine shows significant UV absorbance, with a characteristic maximum around 312 nm. UV detectors are reliable and can be used when an FLD is not available, though they may be more susceptible to matrix interferences .

| Parameter | Fluorescence Detector (FLD) | Ultraviolet (UV) Detector |

|---|---|---|

| Principle | Measures native fluorescence of the ergoline ring | Measures absorbance of UV light |

| Selectivity | High (only fluorescent compounds are detected) | Moderate (many compounds absorb UV light) |

| Sensitivity | Very High (LOD in low µg/kg or ppb range) | Good (LOD in mid-to-high µg/kg or ppb range) |

| Typical Wavelengths | Excitation: ~320 nm; Emission: ~420 nm | ~312 nm |

| Primary Application | Trace-level quantification in complex matrices | Routine quantification and quality control |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered the gold standard for the confirmatory analysis and quantification of Ergocornine and other ergot alkaloids. This technique combines the powerful separation capabilities of LC with the high selectivity and sensitivity of tandem mass spectrometry .

The process involves ionizing the Ergocornine molecule after it elutes from the LC column, typically using electrospray ionization (ESI) in positive mode. The resulting protonated molecule [M+H]⁺ is selected in the first mass analyzer (Q1), fragmented in a collision cell (Q2), and the resulting characteristic product ions are monitored in the third mass analyzer (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides unequivocal identification and highly precise quantification, even in the presence of significant matrix co-extractives . The specificity of MRM transitions minimizes the risk of false positives.

| Parameter | Typical Value / Description |

|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion [M+H]⁺ (Q1) | m/z 562.3 |

| Product Ion 1 (Quantifier) | m/z 223.1 |

| Product Ion 2 (Qualifier) | m/z 195.1 |

| Method | Multiple Reaction Monitoring (MRM) |

| Advantage | Extremely high specificity and sensitivity; considered a confirmatory method. |

Immunological Assays (e.g., ELISA)

Enzyme-Linked Immunosorbent Assays (ELISA) are immunological methods used for the rapid screening of ergot alkaloids in large numbers of samples. These assays are based on the specific binding of an antibody to a target antigen—in this case, the ergoline structure common to ergot alkaloids. A competitive ELISA format is typically used, where ergot alkaloids in the sample compete with a labeled ergot alkaloid conjugate for a limited number of antibody binding sites .

While ELISAs are fast, cost-effective, and require minimal sample cleanup, they have a significant limitation: cross-reactivity. The antibodies often recognize the common ergoline backbone and cannot distinguish between individual alkaloids like Ergocornine, ergotamine, and ergocristine (B1195469). Therefore, ELISA results are typically reported as "total ergot alkaloids" and serve as a screening tool. Positive results from an ELISA test must be confirmed by a more specific chromatographic method like LC-MS/MS to identify and quantify the individual alkaloids present .

Spectrophotometric Methods for Ergot Alkaloid Analysis

Historically, spectrophotometric methods were among the first developed for the analysis of total ergot alkaloids. The most well-known of these is the van Urk assay, which uses p-dimethylaminobenzaldehyde in a sulfuric acid solution as a colorimetric reagent. This reagent reacts with the indole (B1671886) portion of the ergoline nucleus to form a characteristic blue-colored product, the absorbance of which can be measured with a spectrophotometer at approximately 580-590 nm .

Like ELISA, this method is non-specific and measures the total ergot alkaloid content, as it cannot differentiate between Ergocornine and other related compounds. Due to its lack of specificity and susceptibility to interference from other indole-containing compounds, this method has been largely superseded by modern chromatographic techniques for research and regulatory purposes.

Advanced Spectroscopic Techniques (e.g., NMR) for Structural Elucidation in Research

While chromatographic methods excel at separation and quantification, advanced spectroscopic techniques are indispensable for the definitive structural elucidation of compounds in a research setting. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to confirm the molecular structure of isolated compounds like Ergocornine mesylate .

Through various NMR experiments, researchers can obtain detailed structural information:

¹H NMR (Proton NMR): Provides information on the number, environment, and connectivity of hydrogen atoms in the molecule.

¹³C NMR (Carbon-13 NMR): Reveals the number and type of carbon atoms.

2D NMR (e.g., COSY, HSQC, HMBC): These experiments establish correlations between atoms, allowing for the complete and unambiguous assignment of the complex Ergocornine structure, including the ergoline core and the specific amino acid arrangement in the cyclol-lactam peptide side chain .

NMR is not used for routine quantitative analysis of trace levels in complex matrices but is a critical tool in chemical synthesis, natural product isolation, and reference standard characterization.

Sample Preparation and Extraction Protocols for Research Matrices

The success of any analytical method for Ergocornine hinges on an effective sample preparation and extraction protocol. The goal is to efficiently extract the target analyte from the sample matrix (e.g., grain, feed, or biological tissue) while simultaneously removing interfering compounds that could compromise the analysis.

A typical workflow involves several key steps:

Homogenization: The sample is first ground to a fine, uniform powder to ensure efficient solvent penetration and extraction.

Extraction: The homogenized sample is extracted with an appropriate solvent mixture. A common choice is a mixture of acetonitrile and water (e.g., 84:16 v/v) with a modifier. The pH is often adjusted to be slightly alkaline (e.g., using ammonia) to ensure the ergot alkaloids are in their neutral, less polar base form, which enhances their solubility in the organic solvent .

Cleanup: The crude extract contains many co-extracted matrix components (fats, pigments, etc.) that must be removed. Solid-Phase Extraction (SPE) is the most common cleanup technique. The extract is passed through a cartridge packed with a sorbent material. Various sorbents can be used, including reversed-phase (C18), ion-exchange, or specialized proprietary phases designed for mycotoxin cleanup. The interfering compounds are retained on the cartridge while the alkaloids are eluted, concentrated, and prepared for instrumental analysis .

The choice of extraction solvent and SPE sorbent is critical and must be optimized for the specific matrix and target alkaloids to ensure high recovery and a clean final extract.

Biosensor Development for Ergot Alkaloid Detection in Research

The detection of ergot alkaloids, including ergocornine, in agricultural and food products is crucial for ensuring safety. videleaf.com While traditional analytical methods like liquid chromatography are reliable, they can be time-consuming and require sophisticated equipment. mdpi.comnih.gov This has spurred academic research into the development of biosensors as rapid, sensitive, and cost-effective screening tools. mdpi.comkobv.de A biosensor is an analytical device that combines a biological recognition element with a transducer to convert a biological interaction into a measurable signal. mdpi.comnih.gov Research in this area for ergot alkaloid detection has explored various recognition elements and transduction techniques.

A significant focus of research has been on aptamer-based biosensors, also known as aptasensors. videleaf.comfrontiersin.org Aptamers are single-stranded DNA or RNA molecules that can bind to specific targets with high affinity and selectivity, similar to antibodies. frontiersin.orgsci-hub.se They offer advantages such as ease of synthesis, chemical stability, and the ability to be modified for immobilization onto sensor surfaces. sci-hub.seaptamergroup.com

One line of research focused on selecting DNA aptamers for small ergot alkaloids like lysergamine and metergoline. core.ac.uk The goal was to create a recognition element that could be incorporated into various sensor formats. core.ac.uk Through a process called Systematic Evolution of Ligands by EXponential enrichment (SELEX), researchers successfully isolated aptamers with high affinity for these target molecules. core.ac.uk The binding characteristics of these aptamers were analyzed using techniques like surface plasmon resonance (SPR). core.ac.uk A subsequent study utilized a selected aptamer (M3.2) linked to gold nanoparticles to create a colorimetric sensing system. uantwerpen.be This system was tested against several ergot alkaloids, including ergocornine, and demonstrated the ability to produce a specific color change in the presence of small ergot alkaloids. uantwerpen.be

Table 1: Research Findings on an Aptamer-Based Sensing System for Ergot Alkaloids

| Parameter | Finding | Source |

| Recognition Element | DNA Aptamer M3.2 | uantwerpen.be |

| Transduction Principle | Colorimetric detection based on gold nanoparticle aggregation | uantwerpen.be |

| Target Analytes Tested | Lysergamine, Metergoline, Ergocornine , extract of ergot-contaminated flour | uantwerpen.be |

| Specificity | The system showed specific binding to small ergot alkaloids and could distinguish them from similar indole compounds like tryptophan and gramine. | uantwerpen.be |

| Matrix Application | Successfully tested in both buffer solutions and spiked flour sample extracts. | uantwerpen.be |

| Future Potential | The research suggests this aptamer-based system is a viable option for future development into rapid test kits, such as dipstick tests, for on-site ergot alkaloid detection. | uantwerpen.be |

Another prominent area of research involves immunoassays, which use antibodies as the biological recognition element. nih.govkobv.de Significant work has been done to develop enzyme-linked immunosorbent assays (ELISAs) for ergot alkaloids. kobv.de More recently, research has advanced towards integrating these immunoassays into portable sensor systems. For instance, a magnetic bead-based immunoassay was developed for the detection of ergometrine, a major ergot alkaloid often used as a marker for total ergot alkaloid content. kobv.deresearchgate.net This system employed a handheld potentiostat and a smartphone for amperometric detection, demonstrating the potential for on-site analysis. kobv.de While this specific study focused on ergometrine, the principles are broadly applicable to other ergot alkaloids, provided specific antibodies can be generated. kobv.de

Table 2: Performance of a Magnetic Bead-Based Immunoassay for Ergometrine

| Parameter | Value | Source |

| Target Analyte | Ergometrine | kobv.de |

| Detection Method | Amperometric (Flow Injection System) | kobv.de |

| Limit of Detection (LOD) | 3 nM (1 µg/L) | kobv.de |

| Quantifiable Range in Spiked Rye Flour | 25 to 250 µg/kg | kobv.de |

| Verification | Results were verified by optical detection, showing good correlation. | kobv.de |

| Application | Designed as a portable and cost-effective screening tool for the food industry. | kobv.deresearchgate.net |

The co-occurrence of multiple ergot alkaloids in contaminated samples presents a challenge for detection. researchgate.net Research analyzing contaminated barley and wheat has shown that samples are often contaminated with several ergot alkaloids simultaneously. researchgate.net This highlights the need for biosensors that either target a specific marker compound representative of total contamination or can detect a broad range of related structures.

Table 3: Co-occurrence of Major Ergot Alkaloids in Industry-Submitted Grain Samples

| Grain | Samples with at least one EA | Samples with all six major EAs | Predominant EA Found | Source |

| Barley | 91% | 33% | Ergocristine | researchgate.net |

| Wheat | 84% | 38% | Ergocristine | researchgate.net |

| The six major ergot alkaloids analyzed were ergocornine, ergocristine, ergocryptine, ergometrine, ergosine, and ergotamine. researchgate.net |

Further research has explored novel recognition materials, such as molecularly imprinted polymers (MIPs). acs.org One study synthesized an ergotamine-imprinted polymer and evaluated its binding affinity for various ergot alkaloids. acs.org The results showed that the MIP had a higher adsorption capacity compared to a non-imprinted polymer, and it exhibited cross-reactivity with other structurally similar ergot alkaloids, which could be advantageous for developing broad-spectrum sensors. acs.org

Future Directions in Ergocornine Mesylate Research

Advancements in Pre-clinical Modeling for Mechanistic Understanding

Future research on ergocornine (B135324) mesylate will likely involve the use of more sophisticated pre-clinical models to dissect its complex mechanisms of action. While traditional animal models have been employed to study the physiological effects of ergot alkaloids, there is a growing need for models that can provide deeper mechanistic insights.

For instance, in vivo models, such as in rabbit models, have been utilized to investigate the effects of ergocornine on intraocular pressure. nih.gov These studies have been valuable in demonstrating the pharmacological effects of the compound. However, to understand the underlying molecular pathways, future studies may turn to genetically engineered animal models. These could include knockout or knock-in models for specific receptor subtypes that are known targets of ergocornine mesylate, which would allow for a more precise determination of the compound's effects on individual receptors.

In addition to animal models, the use of advanced in vitro systems is expected to increase. Three-dimensional (3D) cell cultures, or organoids, that mimic the structure and function of human tissues, such as the brain, could provide a more physiologically relevant context to study the effects of this compound on neuronal cells and their networks. Furthermore, the use of primary human cells and induced pluripotent stem cell (iPSC)-derived neurons from patients with neurodegenerative diseases could offer a powerful platform for personalized medicine research and for testing the efficacy of this compound in a disease-specific context.

Exploration of Novel Molecular Targets and Pathways

While the interaction of this compound with dopaminergic, serotonergic, and adrenergic receptors is well-established, future research is poised to uncover novel molecular targets and pathways. rndsystems.comdrugbank.com This exploration will be crucial for a more comprehensive understanding of its therapeutic potential and for the development of more selective drugs.

One promising area of investigation is the gamma-aminobutyric acid (GABA) system. Dihydroergotoxine (B79615) mesylate, a mixture containing dihydroergocornine (B1204045) mesylate, has been shown to bind with high affinity to the GABAA receptor-associated chloride channel, suggesting an allosteric interaction. rndsystems.commedchemexpress.com Further studies are needed to elucidate the specific interactions of this compound with different GABAA receptor subtypes and the functional consequences of these interactions.

Another emerging area of interest is the potential interaction of ergot alkaloids with Toll-like receptors (TLRs), which are key components of the innate immune system. nih.govnih.gov A molecular docking study on a related compound, 2-Bromoergocryptine Mesylate, has suggested a potential interaction with TLR4. researchgate.net Given that neuroinflammation is a hallmark of many neurodegenerative diseases, investigating whether this compound can modulate TLR signaling could open up new avenues for its therapeutic application.

Furthermore, research on other ergot derivatives, such as nicergoline, has shown interactions with other receptors, like the 5-HT3A receptor. jmb.or.kr This suggests that this compound may also have a broader receptor profile than currently known. Future studies employing techniques like affinity chromatography and mass spectrometry could help to identify novel binding partners of this compound in an unbiased manner.

Integration of Omics Technologies in Research

The application of "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, is set to revolutionize our understanding of the molecular effects of this compound. nih.govfrontiersin.orglongdom.org These high-throughput approaches can provide a global view of the changes in gene expression, protein levels, and metabolite profiles in response to the compound, offering a more holistic understanding of its mechanism of action.

Transcriptomics, the study of the complete set of RNA transcripts, can be used to identify genes and signaling pathways that are modulated by this compound. frontiersin.orglongdom.orgthno.org For example, RNA sequencing (RNA-Seq) of neuronal cells treated with the compound could reveal changes in the expression of genes involved in neurotransmission, neuroprotection, or neuroinflammation. This information could help to identify novel therapeutic targets and biomarkers of drug response.

Proteomics, which focuses on the large-scale study of proteins, can be used to identify the protein targets of this compound and to characterize its effects on protein expression and post-translational modifications. Techniques such as activity-based protein profiling (ABPP) could be particularly useful for identifying the enzymes that are functionally modulated by the compound. nih.gov

Metabolomics, the comprehensive analysis of metabolites, can provide insights into the metabolic pathways that are affected by this compound. A study on the related ergot alkaloid ergotamine has already demonstrated the utility of metabolomics in identifying perturbed pathways in the brain. d-nb.info Similar studies with this compound could help to elucidate its effects on brain metabolism and to identify metabolic biomarkers of its activity.

The integration of these different omics datasets will be a key challenge and a major opportunity for future research. A multi-omics approach will provide a more complete picture of the systems-level effects of this compound and will be instrumental in identifying novel mechanisms of action and therapeutic applications.

Development of Selective Research Tools Based on this compound Structure

The unique chemical structure of this compound makes it an attractive scaffold for the development of selective research tools to probe biological systems. scispace.compromega.deopentargets.org These tools, often referred to as chemical probes, are small molecules designed to selectively interact with a specific protein target, allowing researchers to study its function in cells and organisms. promega.deopentargets.orguniversiteitleiden.nl

One exciting application of ergocornine is in the development of aptamers, which are short, single-stranded DNA or RNA molecules that can bind to a specific target molecule with high affinity and specificity. Ergocornine has been used to functionalize magnetic beads for the selection of DNA aptamers that can recognize ergot alkaloids. uantwerpen.be These aptamers could be developed into diagnostic tools for the detection of ergot alkaloids or used as research tools to study their biological effects.

Furthermore, the ergoline (B1233604) skeleton of this compound can be chemically modified to create a library of derivatives with different receptor binding profiles. scispace.com By systematically altering the substituents on the ergoline ring, it may be possible to develop compounds that are highly selective for a specific receptor subtype. These selective ligands would be invaluable research tools for dissecting the roles of individual receptors in health and disease.

The development of fluorescently labeled or biotinylated versions of this compound could also facilitate its use in a variety of research applications. For example, a fluorescently labeled probe could be used to visualize the subcellular localization of its binding sites in real-time using advanced microscopy techniques. A biotinylated probe, on the other hand, could be used for affinity purification of its target proteins, which could then be identified by mass spectrometry.

Computational and In Silico Approaches to Mechanism Elucidation (e.g., Molecular Docking)

Computational and in silico approaches, such as molecular docking and molecular dynamics (MD) simulations, are becoming increasingly important tools for understanding the mechanism of action of drugs at the molecular level. chemmethod.comchemmethod.commdpi.comresearchgate.net These methods can provide detailed insights into how a ligand, such as this compound, binds to its receptor and can help to rationalize its pharmacological properties.

Molecular docking studies can be used to predict the binding mode of this compound to its known receptors, such as dopamine (B1211576), serotonin (B10506), and adrenergic receptors. chemmethod.comchemmethod.com These studies can help to identify the key amino acid residues that are involved in the interaction and can provide a structural basis for the compound's receptor selectivity. For example, a recent study used molecular docking and density functional theory (DFT) calculations to investigate the potential of ergocornine as an inhibitor of Plasmepsin II, a key enzyme in the malaria parasite. chemmethod.comchemmethod.com

Molecular dynamics simulations can be used to study the dynamic behavior of the ligand-receptor complex over time. chemmethod.comchemmethod.com These simulations can provide insights into the conformational changes that occur upon ligand binding and can help to understand the mechanism of receptor activation or inhibition. MD simulations have been used to study the interaction of a related ergot alkaloid with the TLR4 receptor, providing a dynamic view of the binding process. researchgate.net

Quantum chemical methods can also be employed to study the electronic properties of ergocornine and to understand the nature of its interactions with its receptors. mdpi.comresearchgate.netnih.govmdpi.com For instance, quantum chemical simulations have been used to investigate the epimerization process of ergocornine, providing insights into the relative stability of its different stereoisomers. mdpi.comresearchgate.netnih.govmdpi.com

The integration of these computational approaches with experimental data will be crucial for a comprehensive elucidation of the mechanism of action of this compound. In silico methods can be used to generate hypotheses that can then be tested experimentally, leading to a more efficient and targeted drug discovery process.

Q & A

Q. 1.1. What analytical methods are recommended for structural characterization of ergocornine mesylate?

To confirm the identity and purity of this compound, researchers should employ tandem mass spectrometry (MS/MS) and nuclear magnetic resonance (NMR). For instance, electrospray ionization (ESI) mass spectrometry under negative ion mode can detect the molecular ion peak at m/z 544.2, with fragmentation patterns revealing key structural features such as peptide ring systems and dehydration events . NMR (¹H and ¹³C) is critical for resolving stereochemistry and verifying mesylate salt formation. These methods should be cross-validated with elemental analysis to ensure purity >99% .

Q. 1.2. How should in vivo models be designed to evaluate the antitumor efficacy of this compound?

A standardized protocol involves using female Sprague-Dawley rats with 7,12-dimethylbenzanthracene (DMBA)-induced mammary tumors. Key steps:

- Group allocation : Include treatment groups (e.g., daily subcutaneous doses of this compound at 0.5–2 mg/kg), positive controls (ovariectomized rats), and untreated controls.

- Endpoints : Measure tumor volume weekly and assess serum prolactin levels to link efficacy to prolactin inhibition .

- Ethical considerations : Follow institutional guidelines for humane endpoints and sample size justification.

Advanced Research Questions

Q. 2.1. How can researchers resolve discrepancies in antitumor efficacy between this compound and structurally similar compounds (e.g., ergocryptine)?

this compound demonstrates superior tumor suppression compared to ergocryptine, likely due to differences in pharmacokinetics and prolactin receptor binding affinity. To investigate:

- Comparative pharmacokinetics : Use LC-MS/MS to measure plasma half-life and tissue distribution.

- Receptor binding assays : Perform competitive binding studies with radiolabeled prolactin.

- Mechanistic studies : Analyze downstream signaling (e.g., JAK2/STAT5 pathways) via Western blotting.

Contradictions in efficacy may arise from variations in alkyl side chains (isopropyl vs. isobutyl), which affect membrane permeability .

Q. 2.2. What strategies optimize the synthesis of this compound while avoiding degradation during purification?

this compound is prone to cyclization under basic conditions. Mitigation strategies include:

- Low-temperature synthesis : Conduct reactions at 0–4°C to stabilize the mesylate intermediate.

- Inert atmosphere : Use nitrogen or argon to prevent oxidation.

- Chromatographic purification : Employ reverse-phase HPLC with a C18 column and acidic mobile phase (pH 3–4) to prevent decomposition .

Validate purity at each step using high-resolution MS and differential scanning calorimetry (DSC).

Q. 2.3. How should researchers address conflicting data on this compound’s cytotoxicity in non-target tissues?

Conflicting cytotoxicity reports (e.g., hepatic vs. renal toxicity) require:

- Tissue-specific transcriptomics : Compare RNA-seq data from liver and kidney tissues post-treatment to identify off-target pathways.

- Dose-response modeling : Use the Hill equation to establish safe therapeutic windows.

- Species-specific assays : Replicate studies in human organoids to assess translatability .

Document batch-to-batch variability in mesylate salt preparation, as impurities may contribute to toxicity .

Methodological Guidance

Q. 3.1. How to design a robust LC-MS/MS protocol for quantifying this compound in biological matrices?

- Sample preparation : Use protein precipitation with acetonitrile (80:20 v/v) to minimize matrix effects.

- Chromatography : A C8 column with 0.1% formic acid in water/acetonitrile (gradient elution) achieves baseline separation.

- Validation parameters : Include linearity (1–500 ng/mL), intra-day precision (<15% RSD), and recovery (>85%) .

Q. 3.2. What statistical approaches are suitable for analyzing dose-dependent antitumor effects?

- Mixed-effects models : Account for repeated measurements of tumor volume in longitudinal data.

- ANCOVA : Adjust for baseline tumor size and prolactin levels.

- Survival analysis : Kaplan-Meier curves with log-rank tests for time-to-progression endpoints .

Data Contradiction Analysis

Q. 4.1. How to interpret inconsistent results in prolactin suppression assays across studies?

Inconsistencies may stem from:

- Assay sensitivity : ELISA vs. radioimmunoassay (RIA) detection limits.

- Animal strain variability : Sprague-Dawley vs. Wistar rats exhibit differing prolactin baselines.

- Administration route : Subcutaneous vs. intraperitoneal dosing alters bioavailability.

Recommend harmonizing protocols using the NIH Rigor and Reproducibility guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.